molecular formula C11H11F3N2O3 B4266184 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4266184
M. Wt: 276.21 g/mol
InChI Key: OKWJGFXFJHMTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.

Scientific Research Applications

3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been widely used in scientific research to investigate the role of endocannabinoids in various physiological and pathological processes. Studies have shown that 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. This has led to the discovery of new therapeutic targets for the treatment of pain, inflammation, anxiety, and other disorders.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol increases the levels of endocannabinoids, which can activate cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, anxiolytic effects, and neuroprotection. These effects are mediated by the activation of cannabinoid receptors in the body, which are involved in the regulation of pain, inflammation, mood, and other physiological processes.

Advantages and Limitations for Lab Experiments

3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in lab experiments, including its potency and selectivity for FAAH inhibition, as well as its ability to increase endocannabinoid levels in the body. However, 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also has some limitations, including its potential for off-target effects and the need for careful dosing and administration to ensure reproducible results.

Future Directions

There are several future directions for research on 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, including the investigation of its therapeutic potential for the treatment of pain, inflammation, and other disorders. Other areas of research include the development of new FAAH inhibitors with improved potency and selectivity, as well as the exploration of new targets for the regulation of endocannabinoid signaling in the body.
Conclusion:
In conclusion, 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that has been widely used in scientific research to investigate the role of endocannabinoids in various physiological and pathological processes. 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a potent and selective inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the body. 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in lab experiments, but also has some limitations that need to be considered. There are several future directions for research on 3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of new therapies for the treatment of pain, inflammation, and other disorders.

properties

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-6-5-10(18,11(12,13)14)16(15-6)9(17)8-3-4-19-7(8)2/h3-4,18H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWJGFXFJHMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5-Hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-(2-methyl-furan-3-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
3-methyl-1-(2-methyl-3-furoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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